



# Intraperitoneal Injection of AVE 0991: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AVE 0991 |           |
| Cat. No.:            | B1667686 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental design involving the intraperitoneal (i.p.) injection of **AVE 0991**, a non-peptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas.

#### Introduction

**AVE 0991** is a synthetic, non-peptide compound that mimics the biological effects of Ang-(1-7). [1] As an agonist of the Mas receptor, it activates a protective arm of the renin-angiotensin system (RAS), often counteracting the effects of Angiotensin II.[2][3][4] The ACE2-Ang-(1-7)-Mas axis is known to have vasodilatory, anti-proliferative, anti-inflammatory, and anti-fibrotic properties.[1][5] Due to its resistance to proteolytic enzymes and potential for oral activity, **AVE 0991** is a valuable tool for investigating the therapeutic potential of the Ang-(1-7)/Mas axis in various pathological conditions, including cardiovascular diseases, inflammation, and metabolic disorders.[2][3][6]

#### **Mechanism of Action**

**AVE 0991** selectively binds to and activates the Mas receptor, a G-protein-coupled receptor.[6] [7] This activation triggers downstream signaling cascades, a key one being the release of nitric oxide (NO), which contributes to its vasodilatory effects.[5][8][9] The actions of **AVE 0991** can be blocked by the selective Ang-(1-7) antagonist A-779, confirming its specificity for the Mas receptor.[5][7]



## **Signaling Pathway Diagram**



Click to download full resolution via product page



Caption: AVE 0991 activates the protective arm of the RAS.

## **Experimental Protocols Materials**

- AVE 0991 (e.g., Sigma-Aldrich, Cat # SML2719)
- Vehicle: 0.9% saline or 10 mM KOH[6][10]
- Experimental animals (e.g., mice, rats)
- Syringes and needles for intraperitoneal injection
- Standard laboratory equipment for animal handling and monitoring

#### **Animal Models**

The choice of animal model will depend on the specific research question. **AVE 0991** has been studied in various models, including:

- Cardiovascular Disease: Myocardial infarction models in rats[5][8], diabetic rats[11], and hypertensive rats.[12]
- Inflammation: Dextran sulfate sodium (DSS)-induced colitis in mice[6], and ovalbumin-induced chronic asthma in mice.[1]
- Metabolic Disease: Obese Zucker rats.[3]
- Neurological Disorders: Cerebral ischemia models in mice[13] and postoperative neurocognitive recovery models in aged rats.[14]
- Renal Function: Water-loaded mice to assess diuresis.[7][15][16]

#### **Drug Preparation**

• **AVE 0991** is typically dissolved in a suitable vehicle. Saline (0.9%) is a common choice.[6] For some applications, 10 mM potassium hydroxide (KOH) has been used as a vehicle.[10]



- Prepare stock solutions and dilute to the final desired concentration immediately before use. For instance, a 10 mg/mL stock in saline can be prepared and stored at -80°C.[6]
- The final injection volume should be appropriate for the size of the animal (e.g., 500 μL for mice).[6]

#### **Intraperitoneal Administration Protocol**

- Animal Handling: Acclimatize animals to the experimental conditions before starting the protocol. Handle animals gently to minimize stress.
- Dosage: The effective dose of **AVE 0991** can vary significantly depending on the animal model and the intended biological effect. Doses ranging from 0.5 mg/kg to 40 mg/kg have been reported.[3][6] It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental setup.
- Injection Procedure:
  - Restrain the animal appropriately.
  - Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
  - Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
  - Gently aspirate to ensure the needle has not entered a blood vessel or organ.
  - Inject the prepared AVE 0991 solution slowly.
  - Withdraw the needle and return the animal to its cage.
- Frequency and Duration: The frequency of administration can range from a single injection to daily injections.[6] The duration of treatment can vary from a single day to several weeks depending on the study's objectives. For example, in a colitis model, daily injections for 5 days were used[6], while in a chronic asthma model, treatment was administered daily during the 4-week challenge period.[1]



### **Experimental Workflow Diagram**



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AVE 0991, a non-peptide mimic of angiotensin-(1–7) effects, attenuates pulmonary remodelling in a model of chronic asthma PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AVE0991, a Nonpeptide Angiotensin 1-7 Receptor Agonist, Improves Glucose Metabolism in the Skeletal Muscle of Obese Zucker Rats: Possible Involvement of Prooxidant/Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. The nonpeptide angiotensin-(1-7) receptor Mas agonist AVE-0991 attenuates heart failure induced by myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemodynamic Effects of the Non-Peptidic Angiotensin-(1-7) Agonist AVE0991 in Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The angiotensin-(1-7) receptor agonist AVE0991 is cardioprotective in diabetic rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the cardioprotective and antihypertensive effect of AVE 0991 in normotensive and hypertensive rats PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of a Selective Mas Receptor Agonist in Cerebral Ischemia In Vitro and In Vivo | PLOS One [journals.plos.org]
- 14. Frontiers | The Non-peptide Angiotensin-(1–7) Mimic AVE 0991 Attenuates Delayed Neurocognitive Recovery After Laparotomy by Reducing Neuroinflammation and Restoring Blood-Brain Barrier Integrity in Aged Rats [frontiersin.org]
- 15. ahajournals.org [ahajournals.org]





**BENCH** 

- 16. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Intraperitoneal Injection of AVE 0991: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667686#intraperitoneal-injection-of-ave-0991experimental-design]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com